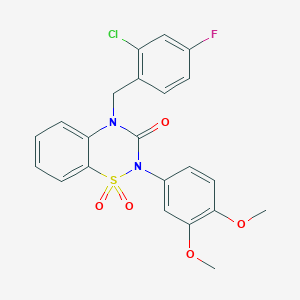

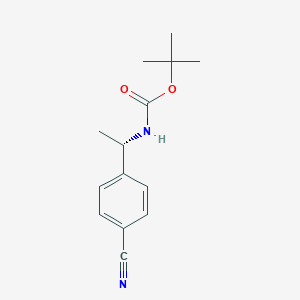

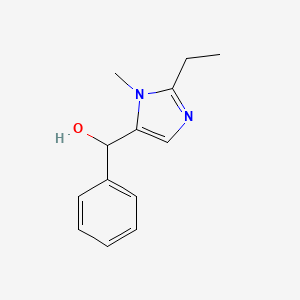

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide, also known as AQMS, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Pro-apoptotic Effects

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is part of a class of compounds bearing the sulfonamide fragment, which have shown significant in vitro anti-cancer activity. These compounds, including similar sulfonamide derivatives, have been synthesized and tested against various cancer cell lines. They have demonstrated the ability to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9. This apoptotic induction is likely mediated through the activation of p38 and ERK phosphorylation pathways in cancer cells (Cumaoğlu et al., 2015).

Structural Aspects and Properties

The structural aspects and properties of compounds related to N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide have been investigated, particularly focusing on salt and inclusion compounds of 8-hydroxyquinoline based amides. These studies have revealed insights into the formation of gels and crystalline solids under specific conditions, highlighting the complex interplay between molecular structure and reaction conditions. The research on these structural aspects can inform the development of new materials with potential applications in pharmaceuticals and materials science (Karmakar et al., 2007).

Tubulin Polymerization Inhibition

Research on quinoxaline derivatives, including those structurally related to N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide, has identified potent inhibitors of tubulin polymerization. These compounds have been shown to exhibit remarkable antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis, thus presenting a promising approach for cancer therapy. Their ability to arrest the cell cycle at the G2/M phase further underscores their potential as therapeutic agents (Srikanth et al., 2016).

Antibacterial Activity

Quinoxaline sulfonamides, including compounds similar to N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide, have been synthesized and evaluated for their antibacterial activities. These studies highlight the potential of quinoxaline sulfonamides as effective antibacterial agents against various bacterial strains, pointing towards their applicability in addressing antimicrobial resistance (Alavi et al., 2017).

properties

IUPAC Name |

N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4S/c1-15(28)16-6-5-7-17(14-16)24-22-23(26-21-9-4-3-8-20(21)25-22)27-32(29,30)19-12-10-18(31-2)11-13-19/h3-14H,1-2H3,(H,24,25)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLVUKRCHOGJAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)

![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)

![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)